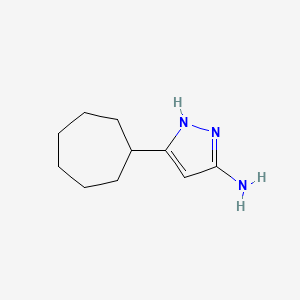
5-cycloheptyl-1H-pyrazol-3-amine
Overview
Description
5-cycloheptyl-1H-pyrazol-3-amine is a chemical compound . It is a derivative of pyrazole, a class of organic compounds characterized by a 5-membered ring structure with three carbon atoms and two nitrogen atoms .
Synthesis Analysis
Pyrazole derivatives, including this compound, can be synthesized through various strategies. These include multicomponent approaches, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system . The synthesis of pyrazole derivatives is an important area of organic chemistry due to their wide applications in various fields .Molecular Structure Analysis
The molecular structure of this compound consists of a pyrazole ring attached to a cycloheptyl group . Pyrazole is a heterocyclic aromatic organic compound, characterized by a 5-membered ring structure with two nitrogen atoms and three carbon atoms .Chemical Reactions Analysis
Pyrazole-containing compounds, including this compound, are versatile synthetic intermediates used in preparing relevant chemicals in biological, physical-chemical, material science, and industrial fields . They can undergo various chemical reactions, including alkylation, acylation, and elimination reactions .Scientific Research Applications
Domino Reaction and Heterocyclic Formation
Domino Reaction of Arylglyoxals with Pyrazol-5-amines In the study by Jiang et al. (2014), arylglyoxals were reacted with pyrazol-5-amines in a domino reaction, offering selective access to novel pyrazolo-fused heterocyclic compounds. This method resulted in the formation of unique dipyrazolo-fused structures, highlighting the compound's utility in creating a diverse range of heterocycles, which is a valuable trait in the field of drug discovery Jiang et al., 2014.
Applications in Biological and Medicinal Chemistry
Design and Biological Evaluation of 3-aryl-4-alkylpyrazol-5-amines The study conducted by Ma, Ouyang, Wang, and Yao (2020) focused on the design, synthesis, and biological evaluation of 3-aryl-4-alkylpyrazol-5-amines. The compound demonstrated promising anti-proliferation activities against specific tumor cells, marking its significance in the development of new antitumor drugs. This underscores the compound's potential in contributing to advancements in cancer treatment Ma et al., 2020.
Catalytic Applications
Synthesis and Application of a Novel Nanomagnetic Catalyst Afsar, Zolfigol, Khazaei, and colleagues (2018) explored the synthesis and application of a novel nanomagnetic catalyst, utilizing it for the efficient synthesis of pyrazolo[3,4-b]-pyridine derivatives. The catalyst showcased not only efficiency but also recyclability, indicating its potential in green chemistry and sustainable practices in chemical synthesis Afsar et al., 2018.
Structural and Mechanistic Insights
Combined XRD and DFT Studies The research by Szlachcic, Uchacz, Gryl, and their team (2020) provided an in-depth analysis of the molecular structure and reactivity of pyrazole derivatives, using combined XRD and DFT studies. The insights into intramolecular hydrogen bonding and its impact on the reactivity of these compounds are critical for understanding and optimizing their use in various chemical reactions Szlachcic et al., 2020.
Future Directions
The future directions for research on 5-cycloheptyl-1H-pyrazol-3-amine and similar compounds could involve exploring their potential applications in various fields, such as medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . Further studies could also focus on developing more efficient and selective synthesis methods for these compounds .
Mechanism of Action
Target of Action
Pyrazole derivatives, a class of compounds to which 5-cycloheptyl-1h-pyrazol-3-amine belongs, are known to have a broad spectrum of biological activities and are found in a variety of pharmaceuticals .
Mode of Action
It is known that 3(5)-aminopyrazoles, a related class of compounds, can participate in proton exchange due to the presence of an amine side-chain . This suggests that this compound may interact with its targets through similar mechanisms.
Biochemical Pathways
Pyrazole derivatives are known to be involved in a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .
Result of Action
Given the broad biological activities of pyrazole derivatives, it is likely that this compound may have diverse effects at the molecular and cellular levels .
Biochemical Analysis
Biochemical Properties
5-cycloheptyl-1H-pyrazol-3-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with certain kinases and phosphatases, influencing their activity. These interactions are crucial as they can modulate signaling pathways and cellular responses. The nature of these interactions often involves binding to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s function .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cell lines, this compound can alter the expression of genes involved in cell cycle regulation, apoptosis, and metabolic processes . These changes can lead to altered cell proliferation, differentiation, and survival.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as receptors or enzymes, leading to changes in their activity. For instance, it may inhibit or activate enzymes by binding to their active sites, thereby affecting downstream signaling pathways. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions such as high temperature or light exposure. Long-term studies have indicated that prolonged exposure to this compound can lead to sustained changes in cellular function, including alterations in cell signaling and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced cellular function or protection against certain stressors. At higher doses, it can lead to toxic or adverse effects, including cellular damage or apoptosis. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biological effect without causing toxicity .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, it may be metabolized by cytochrome P450 enzymes, leading to the formation of active or inactive metabolites. These metabolic pathways are crucial for determining the compound’s bioavailability, efficacy, and toxicity .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. For instance, certain transporters may facilitate the uptake of this compound into cells, while binding proteins may sequester it in specific organelles .
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, the compound may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may be targeted to the mitochondria, affecting cellular metabolism and energy production .
properties
IUPAC Name |
5-cycloheptyl-1H-pyrazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3/c11-10-7-9(12-13-10)8-5-3-1-2-4-6-8/h7-8H,1-6H2,(H3,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWEFAASSEQSXKX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)C2=CC(=NN2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





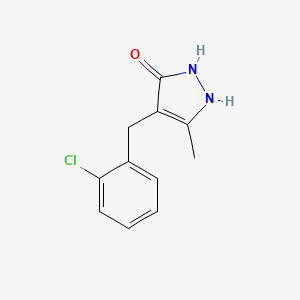
![2,7-Dichlorothiazolo[5,4-c]pyridine](/img/structure/B1455626.png)
amine dihydrochloride](/img/structure/B1455629.png)
![[3-Methoxy-4-(2-morpholin-4-yl-2-oxoethoxy)phenyl]amine hydrobromide](/img/structure/B1455630.png)

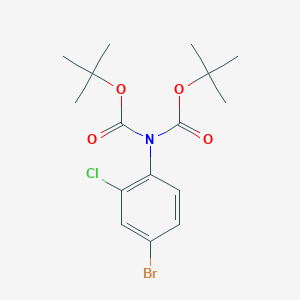
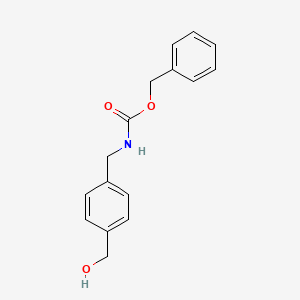

![3-{[(4-Methoxybenzyl)oxy]methyl}piperidine hydrochloride](/img/structure/B1455636.png)

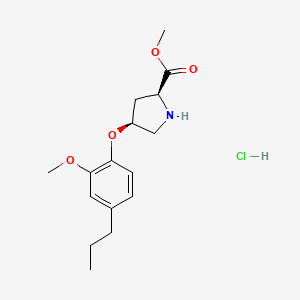
![2-Chlorothiazolo[4,5-c]pyridine](/img/structure/B1455642.png)